Cas no 899761-09-2 (3-4-(propan-2-yl)benzenesulfonyl-N-4-(propan-2-yl)phenyl-1,2,3triazolo1,5-aquinazolin-5-amine)

3-4-(propan-2-yl)benzenesulfonyl-N-4-(propan-2-yl)phenyl-1,2,3triazolo1,5-aquinazolin-5-amine Chemical and Physical Properties
Names and Identifiers
-
- 3-4-(propan-2-yl)benzenesulfonyl-N-4-(propan-2-yl)phenyl-1,2,3triazolo1,5-aquinazolin-5-amine
- 3-[4-(propan-2-yl)benzenesulfonyl]-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 899761-09-2
- F1608-0135
- AKOS001865720
- N-(4-isopropylphenyl)-3-((4-isopropylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- N-(4-propan-2-ylphenyl)-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
- N-(4-isopropylphenyl)-3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
-
- Inchi: 1S/C27H27N5O2S/c1-17(2)19-9-13-21(14-10-19)28-25-23-7-5-6-8-24(23)32-26(29-25)27(30-31-32)35(33,34)22-15-11-20(12-16-22)18(3)4/h5-18H,1-4H3,(H,28,29)
- InChI Key: YBKPTEFXHPLPQR-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)C(C)C)(C1=C2N=C(C3C=CC=CC=3N2N=N1)NC1C=CC(=CC=1)C(C)C)(=O)=O
Computed Properties
- Exact Mass: 485.18854629g/mol
- Monoisotopic Mass: 485.18854629g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 35
- Rotatable Bond Count: 6
- Complexity: 799
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.4
- Topological Polar Surface Area: 97.6Ų
3-4-(propan-2-yl)benzenesulfonyl-N-4-(propan-2-yl)phenyl-1,2,3triazolo1,5-aquinazolin-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1608-0135-10mg |
3-[4-(propan-2-yl)benzenesulfonyl]-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
899761-09-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
A2B Chem LLC | BA67880-10mg |
3-[4-(propan-2-yl)benzenesulfonyl]-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
899761-09-2 | 10mg |
$291.00 | 2024-04-19 | ||
Life Chemicals | F1608-0135-5μmol |
3-[4-(propan-2-yl)benzenesulfonyl]-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
899761-09-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1608-0135-2mg |
3-[4-(propan-2-yl)benzenesulfonyl]-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
899761-09-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1608-0135-4mg |
3-[4-(propan-2-yl)benzenesulfonyl]-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
899761-09-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
A2B Chem LLC | BA67880-1mg |
3-[4-(propan-2-yl)benzenesulfonyl]-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
899761-09-2 | 1mg |
$245.00 | 2024-04-19 | ||
Life Chemicals | F1608-0135-10μmol |
3-[4-(propan-2-yl)benzenesulfonyl]-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
899761-09-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1608-0135-1mg |
3-[4-(propan-2-yl)benzenesulfonyl]-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
899761-09-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1608-0135-3mg |
3-[4-(propan-2-yl)benzenesulfonyl]-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
899761-09-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1608-0135-2μmol |
3-[4-(propan-2-yl)benzenesulfonyl]-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
899761-09-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
3-4-(propan-2-yl)benzenesulfonyl-N-4-(propan-2-yl)phenyl-1,2,3triazolo1,5-aquinazolin-5-amine Related Literature
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Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
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Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
Additional information on 3-4-(propan-2-yl)benzenesulfonyl-N-4-(propan-2-yl)phenyl-1,2,3triazolo1,5-aquinazolin-5-amine
Comprehensive Analysis of 3-4-(propan-2-yl)benzenesulfonyl-N-4-(propan-2-yl)phenyl-1,2,3triazolo1,5-aquinazolin-5-amine (CAS No. 899761-09-2)
The compound 3-4-(propan-2-yl)benzenesulfonyl-N-4-(propan-2-yl)phenyl-1,2,3triazolo1,5-aquinazolin-5-amine (CAS No. 899761-09-2) is a highly specialized chemical entity that has garnered significant attention in pharmaceutical and biochemical research. Its complex structure, featuring a triazoloquinazoline core, positions it as a promising candidate for various therapeutic applications. Researchers are particularly interested in its potential as a kinase inhibitor, given the growing demand for targeted therapies in oncology and autoimmune diseases.
Recent studies have highlighted the role of triazoloquinazoline derivatives in modulating cellular signaling pathways. The presence of the propan-2-ylbenzenesulfonyl moiety in this compound enhances its binding affinity to specific protein targets, making it a subject of intense investigation. With the rise of personalized medicine, compounds like 899761-09-2 are being explored for their ability to address unmet medical needs, particularly in cancer treatment and inflammatory disorders.
From a synthetic chemistry perspective, the preparation of 3-4-(propan-2-yl)benzenesulfonyl-N-4-(propan-2-yl)phenyl-1,2,3triazolo1,5-aquinazolin-5-amine involves multi-step organic transformations, including sulfonylation and cyclization reactions. The compound's stability and solubility profile have been optimized for preclinical studies, aligning with the industry's focus on drug-like properties. Its CAS No. 899761-09-2 serves as a unique identifier, facilitating global collaboration and regulatory compliance in research.
One of the most frequently searched questions in scientific databases revolves around the mechanism of action of triazoloquinazoline-based compounds. Preliminary data suggests that 899761-09-2 exhibits selective inhibition of certain kinases, which are critical in cell proliferation and survival. This aligns with current trends in precision medicine, where researchers seek compounds with minimal off-target effects. The compound's potential to overcome drug resistance mechanisms is another area of active exploration.
In the context of drug discovery, the pharmacokinetic properties of 3-4-(propan-2-yl)benzenesulfonyl-N-4-(propan-2-yl)phenyl-1,2,3triazolo1,5-aquinazolin-5-amine are under rigorous evaluation. Its metabolic stability and bioavailability are key factors determining its transition from bench to bedside. The compound's structural features, such as the sulfonyl and triazolo groups, contribute to its unique interaction with biological systems, making it a valuable tool for understanding disease pathways.
Another trending topic in chemical research is the computational modeling of complex molecules like 899761-09-2. Advanced in silico techniques are being employed to predict its binding modes and optimize its therapeutic index. This approach not only accelerates the drug development process but also reduces the reliance on extensive animal testing, resonating with the growing emphasis on ethical research practices.
The industrial applications of 3-4-(propan-2-yl)benzenesulfonyl-N-4-(propan-2-yl)phenyl-1,2,3triazolo1,5-aquinazolin-5-amine extend beyond pharmaceuticals. Its unique chemical properties make it a candidate for material science applications, particularly in the development of advanced polymers and coatings. The compound's thermal stability and electronic characteristics are being investigated for potential use in high-performance materials.
As the scientific community continues to explore the versatility of triazoloquinazoline derivatives, CAS No. 899761-09-2 remains a focal point of innovation. Its integration into interdisciplinary research underscores the importance of collaborative efforts in advancing chemical sciences. Future studies will likely focus on scaling up its synthesis and elucidating its full therapeutic potential, addressing some of the most pressing challenges in modern medicine.
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